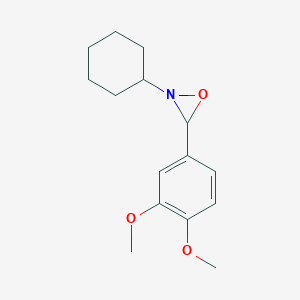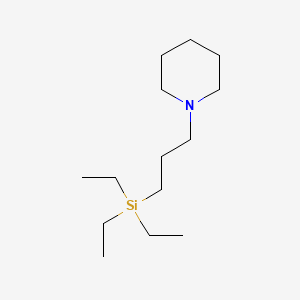
Piperidine, 1-(3-(triethylsilyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-(triethylsilyl)propyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(triethylsilyl)propyl)- typically involves the reaction of piperidine with a triethylsilyl reagent under controlled conditions. One common method is the hydrosilylation of an allyl piperidine derivative using a platinum catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale synthesis with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-(3-(triethylsilyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction typically produces more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Piperidine, 1-(3-(triethylsilyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of silyl groups on biological activity. It serves as a model compound for investigating the interactions between silyl groups and biological molecules .
Medicine: In medicine, derivatives of Piperidine, 1-(3-(triethylsilyl)propyl)- are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-(triethylsilyl)propyl)- involves its interaction with molecular targets through the triethylsilyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, lacking the triethylsilyl group.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in the ring structure.
Uniqueness: Piperidine, 1-(3-(triethylsilyl)propyl)- is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
20723-21-1 |
|---|---|
Molekularformel |
C14H31NSi |
Molekulargewicht |
241.49 g/mol |
IUPAC-Name |
triethyl(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C14H31NSi/c1-4-16(5-2,6-3)14-10-13-15-11-8-7-9-12-15/h4-14H2,1-3H3 |
InChI-Schlüssel |
HIOWBGABQGNJJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
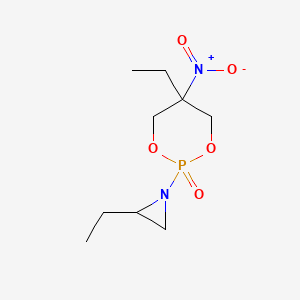
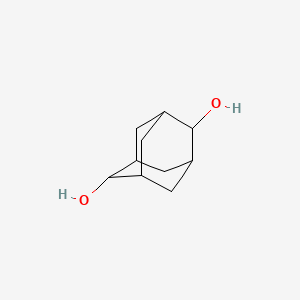

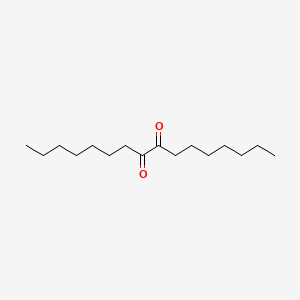

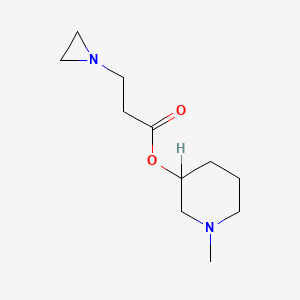
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)

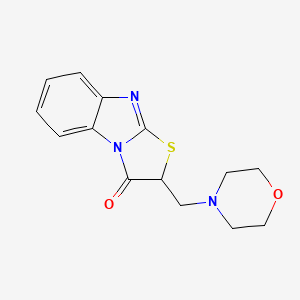


![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
